molecular formula C41H30O27 B10790366 2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Cat. No.: B10790366
M. Wt: 954.7 g/mol
InChI Key: HGJXAVROWQLCTP-JGPATRSISA-N
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Description

This compound, identified in antiviral research as Chebulagic Acid , is a hydrolyzable tannin derived from plants such as Terminalia chebula. Its complex structure features a polyhydroxylated core with a galloyl moiety (3,4,5-trihydroxybenzoyl group) and multiple oxo and hydroxyl substituents. These functional groups contribute to its bioactivity, particularly its ability to interfere with viral entry and replication. Chebulagic Acid has been studied extensively for its antiviral properties against Dengue Virus (DENV), with an IC50 of 13.11 μM in HELA, VERO, A549, and HEp-2 cell lines . Its mechanism involves competing with glycosaminoglycans (GAGs) to inhibit viral adsorption and fusion to host cell membranes .

Properties

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

IUPAC Name

2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

InChI

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12?,18?,22?,30-,31?,33?,34?,41?/m0/s1

InChI Key

HGJXAVROWQLCTP-JGPATRSISA-N

Isomeric SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C([C@@H](C(=O)O6)O)C(C(=O)O3)CC(=O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound 2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid (commonly referred to as chebulagic acid) is a complex polyphenolic compound derived from various species of the Terminalia genus. This article explores its biological activities based on current research findings.

Molecular Characteristics:

  • Molecular Formula: C41H30O27
  • Molecular Weight: 954.7 g/mol
  • IUPAC Name: 2-[(31S)-13... (full name as provided)

Structural Features:
Chebulagic acid possesses multiple hydroxyl groups and a complex cycloalkane structure that contribute to its bioactivity.

Antioxidant Activity

Chebulagic acid exhibits significant antioxidant properties attributed to its phenolic structure. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively and mitigate oxidative stress in biological systems.

Antiviral Properties

Research indicates that chebulagic acid has antiviral effects against various viruses:

  • Dengue Virus: Exhibits inhibitory effects on viral replication.
  • Epstein-Barr Virus (EBV): Inhibits DNA polymerase with an IC50 of 18.6 µM.
  • Influenza A Virus: Acts as a neuraminidase inhibitor with an IC50 of 1.36 µM .

Antimicrobial Effects

Chebulagic acid has demonstrated antimicrobial activity against several pathogens:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Exhibits antifungal properties as well.

Anti-inflammatory Effects

The compound shows potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that chebulagic acid may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Study on Antiviral Effects

A comprehensive review highlighted the efficacy of chebulagic acid against EBV and influenza viruses. In vitro studies revealed significant inhibition rates at varying concentrations .

Antioxidant Capacity Assessment

A study measuring the antioxidant capacity using the DPPH assay indicated that chebulagic acid effectively scavenged free radicals with a notable IC50 value compared to other known antioxidants .

Antimicrobial Activity Analysis

In another study evaluating the antimicrobial properties of chebulagic acid against common pathogens like E. coli and S. aureus showed promising results with minimum inhibitory concentrations (MICs) indicating its potential as a natural antimicrobial agent .

Data Summary Table

Activity TypeTarget Pathogen/ConditionIC50/MIC ValuesReference
AntiviralDengue VirusNot specified
EBV18.6 µM
Influenza A Virus1.36 µM
AntioxidantFree RadicalsIC50 not specified
AntimicrobialE. coliMIC not specified
S. aureusMIC not specified
Anti-inflammatoryPro-inflammatory CytokinesNot specified
AnticancerVarious Cancer Cell LinesNot specified

Scientific Research Applications

The compound 2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid is a highly complex organic molecule with significant potential applications across various scientific fields. Its intricate structure and multiple functional groups suggest a range of biological activities and reactivity that merit detailed exploration.

The compound's structure suggests several potential biological activities:

  • Antioxidant Properties : Similar compounds have shown antioxidant activity due to the presence of hydroxyl groups which can neutralize free radicals.
  • Antimicrobial Activity : The structural features may confer antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The heptacyclic framework might allow it to act as an enzyme inhibitor in biochemical pathways.

Drug Development

Due to its complex structure and biological activity:

  • Pharmaceutical Applications : This compound could serve as a lead compound in drug discovery for conditions requiring antioxidant or antimicrobial therapies.
  • Targeting Viral Infections : Given the antiviral potential of structurally similar phenolic compounds against viruses like dengue and hepatitis B , this compound may exhibit similar properties.

Material Science

The unique properties of the compound could also find applications in:

  • Nanotechnology : Its complex structure may allow it to be utilized in creating novel nanomaterials for drug delivery systems.
  • Biocompatible Materials : The potential biocompatibility suggests applications in biomedical devices or tissue engineering.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of phenolic compounds similar to this one, researchers found that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity. This indicates that the target compound may possess similar capabilities.

Case Study 2: Antimicrobial Efficacy

Research on structurally related compounds demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. The presence of multiple functional groups in the target compound suggests it could similarly inhibit bacterial growth.

Case Study 3: Drug Delivery Systems

Investigations into drug delivery systems utilizing complex organic molecules have shown promising results in enhancing bioavailability and targeting specific tissues. The unique structure of this compound could be engineered for such applications.

Chemical Reactions Analysis

Oxidation Reactions

Chebulagic acid undergoes oxidation at its hydroxyl and carbonyl groups. Key reactions include:

Reagents/Conditions Products Mechanism
Potassium permanganate (KMnO₄)Oxidized quinone derivativesElectron transfer from phenolic -OH groups to form semiquinone intermediates
Hydrogen peroxide (H₂O₂)Hydroxylated derivatives with increased polarityRadical-mediated oxidation targeting allylic positions
Oxygen (O₂) in alkaline mediaDegradation products with smaller aromatic ringsAutoxidation via peroxide formation

These reactions are critical for understanding its antioxidant properties, as the compound scavenges free radicals by donating electrons from its hydroxyl groups .

Reduction Reactions

Reductive modifications are observed under controlled conditions:

Reagents/Conditions Products Applications
Sodium borohydride (NaBH₄)Partially reduced derivatives with -OH retentionStabilization of reactive intermediates
Catalytic hydrogenation (H₂/Pd)Saturated analogs with reduced carbonyl groupsSynthesis of bioavailable derivatives

Reduction is often employed to study structure-activity relationships, particularly in medicinal chemistry contexts.

Substitution Reactions

The hydroxyl groups participate in esterification and etherification:

Reagents/Conditions Products Key Features
Acetyl chloride (CH₃COCl)Acetylated derivativesEnhanced lipophilicity for membrane penetration
Sulfuric acid (H₂SO₄) catalysisSulfonated analogsIncreased water solubility
Methyl iodide (CH₃I) in DMFMethyl ethersProtection of reactive -OH groups

These modifications are pivotal for tailoring the compound’s physicochemical properties for specific applications.

Hydrolysis Reactions

The ester linkages in Chebulagic acid are susceptible to hydrolysis:

Conditions Products Significance
Acidic (HCl, H₂O)Gallic acid and ellagic acid derivativesIdentification of structural subunits
Alkaline (NaOH, H₂O)Deprotonated fragments with carboxylate groupsStudy of biodegradation pathways

Hydrolysis pathways are essential for elucidating its metabolic breakdown in biological systems .

Complexation Reactions

Chebulagic acid forms stable complexes with metal ions:

Metal Ions Complex Type Applications
Fe³⁺, Cu²⁺Polyphenol-metal chelatesAntioxidant activity enhancement
Al³⁺Insoluble coordination polymersWastewater treatment for heavy metal removal

These interactions underpin its role in metal ion sequestration and detoxification.

Biological Redox Mechanisms

In biological systems, Chebulagic acid participates in redox cycles:

  • Antioxidant Activity : Neutralizes reactive oxygen species (ROS) via hydrogen atom transfer from phenolic -OH groups .

  • Enzyme Inhibition : Binds to pro-inflammatory enzymes (e.g., cyclooxygenase-2) through hydrogen bonding and π-π stacking.

Thermal Degradation

Pyrolysis studies reveal:

  • Temperature Range : Decomposition begins at 220°C, producing CO₂, H₂O, and phenolic volatiles.

  • Char Formation : Residual carbonaceous material at >400°C, indicating potential for carbon-based material synthesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chebulagic Acid belongs to a class of polyphenolic compounds known for their antiviral and antioxidant activities. Below is a detailed comparison with two structurally analogous compounds: Geraniin and Punicalagin. These compounds share overlapping mechanisms but differ in potency, structural complexity, and cellular targets.

Table 1: Structural and Bioactive Comparison of Chebulagic Acid with Analogous Compounds

Property Chebulagic Acid Geraniin Punicalagin
IUPAC Name See full name [(1R,7R,8S...3,4,5-trihydroxybenzoate] (1R,35R...pentapentaconta-...hexone]
Core Structure Polyhydroxylated ellagitannin with galloyl group Polyhydroxylated ellagitannin Polyhydroxylated gallotannin
Key Functional Groups 9 hydroxyl, 5 oxo, galloyl ester 11 hydroxyl, 5 oxo, galloyl ester 17 hydroxyl, 7 oxo, galloyl derivatives
IC50 (DENV) 13.11 μM (HELA, VERO, A549, HEp-2) 8.91 μM (VERO) 7.86 μM (HELA, VERO, A549, HEp-2)
Mechanism of Action Inhibits viral adsorption/fusion; GAG competitor Targets viral particles and host cell proteins Inhibits viral adsorption/fusion; GAG competitor
Natural Source Terminalia chebula Geranium spp., Phyllanthus spp. Punica granatum (pomegranate)
Bioactivity Scope Antiviral, anti-inflammatory Antiviral, antioxidant, hepatoprotective Antiviral, anticancer, antioxidant

Key Findings from Comparative Studies

Potency Differences :
Punicalagin exhibits the strongest antiviral activity (IC50 = 7.86 μM), followed by Geraniin (8.91 μM) and Chebulagic Acid (13.11 μM) . This hierarchy correlates with the number of hydroxyl and galloyl groups, suggesting that increased hydroxylation enhances target binding affinity.

Structural Influence on Mechanism :

  • Chebulagic Acid and Punicalagin both act as GAG competitors, blocking viral attachment to host cells .
  • Geraniin, while structurally similar, exhibits broader activity by disrupting viral particles and modulating host cell proteins involved in replication .

Synergistic Effects in Natural Extracts: Isolated Chebulagic Acid may show reduced efficacy compared to crude plant extracts, as observed in studies of plant-derived bioactive compounds . For example, Terminalia chebula extracts containing Chebulagic Acid and co-occurring flavonoids (e.g., ellagic acid) demonstrate enhanced antiviral effects due to synergistic interactions .

Solubility and Bioavailability : Chebulagic Acid’s high polarity (due to multiple hydroxyl groups) limits its membrane permeability. In contrast, Punicalagin’s larger molecular weight and lipophilic galloyl derivatives improve its cellular uptake, partly explaining its superior IC50 .

Q & A

Q. What are the key methodological challenges in synthesizing this compound, and how can they be addressed?

Synthesis requires multi-step regioselective functionalization due to the compound’s polycyclic framework and multiple oxygen/nitrogen heteroatoms. A factorial design approach (e.g., varying catalysts, solvents, and temperature) can optimize reaction yields . Purification may involve advanced chromatography (HPLC or size-exclusion) to isolate isomers, supported by spectroscopic validation (NMR, HRMS) .

Q. How can researchers validate the stereochemical configuration of this compound?

Combine X-ray crystallography with computational methods (DFT-based NMR chemical shift prediction) to confirm stereocenters. Comparative analysis of experimental and simulated spectra (e.g., NOESY for spatial proximity) resolves ambiguities .

Q. What spectroscopic techniques are essential for characterizing its hydroxyl and carbonyl groups?

Use FT-IR for hydroxyl stretching (broad ~3200 cm⁻¹) and carbonyl vibrations (~1650-1750 cm⁻¹). ¹³C NMR identifies ketone (δ ~200-220 ppm) and ester (δ ~165-175 ppm) groups. Tandem MS/MS fragmentation maps functional group connectivity .

Q. How should solubility challenges be managed during in vitro assays?

Employ co-solvents (DMSO-water gradients) or micellar encapsulation (using nonionic surfactants) to enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, ensuring consistent bioactivity measurements .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Reconcile discrepancies by cross-validating DFT/MD simulations with kinetic isotope effect (KIE) studies or Hammett plots. For example, if a predicted nucleophilic site shows inertness, probe steric hindrance via X-ray crystallography or substituent electronic effects via Hammett analysis .

Q. How can AI-driven models improve reaction pathway optimization for this compound?

Integrate COMSOL Multiphysics with machine learning (e.g., Bayesian optimization) to predict optimal reaction parameters. Train models on datasets of analogous polycyclic syntheses, focusing on yield, purity, and energy efficiency .

Q. What mechanistic insights explain unexpected byproducts during oxidation steps?

Use in situ Raman spectroscopy to track intermediate radicals. Pair with EPR spectroscopy to identify transient species. Mechanistic studies should account for solvent polarity effects and proton-coupled electron transfer (PCET) pathways .

Q. How do theoretical frameworks guide the study of this compound’s supramolecular interactions?

Apply density functional tight-binding (DFTB) or QTAIM analysis to model hydrogen-bonding networks. Link findings to host-guest chemistry theories (e.g., lock-and-key vs. induced-fit) to rationalize binding selectivity in biological systems .

Q. What statistical methods are robust for analyzing dose-response variability in biological assays?

Use mixed-effects models to account for batch-to-batch variability. Principal component analysis (PCA) identifies confounding variables (e.g., pH, temperature). Bootstrap resampling validates EC50/IC50 estimates .

Q. How can multi-omics data integration elucidate its metabolic fate in complex systems?

Combine LC-MS metabolomics with transcriptomic profiling (RNA-seq) to map metabolic pathways. Network pharmacology tools (e.g., Cytoscape) link compound-target interactions to downstream gene regulation, validated via CRISPR-Cas9 knockouts .

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